
1-(3-Chloro-4-iodophenyl)guanidine
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Overview
Description
1-(3-Chloro-4-iodophenyl)guanidine is a compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with a guanidine group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(3-Chloro-4-iodophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 3-chloro-4-iodoaniline with cyanamide in the presence of a base, followed by the addition of an acid to form the guanidine group. This method typically requires mild reaction conditions and yields the desired product in good purity .
Industrial production methods for guanidines often involve the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the guanidine group . Another approach involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .
Chemical Reactions Analysis
1-(3-Chloro-4-iodophenyl)guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The guanidine group can undergo oxidation to form guanidinium salts, while reduction reactions can convert the guanidine group to amines.
Cyclization Reactions: Guanidine compounds can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(3-Chloro-4-iodophenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-iodophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can bind to receptors, altering their conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
1-(3-Chloro-4-iodophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine: This compound is a high-affinity sigma-1 receptor antagonist and is used in imaging studies for cancer research.
N’-[2-(4-iodophenyl)ethyl]carbamimidothioic acid 3-(1H-imidazol-5-yl)propyl ester:
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other guanidine derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry
Biological Activity
1-(3-Chloro-4-iodophenyl)guanidine is a compound that has garnered attention for its significant biological activity, particularly in the field of cancer therapeutics. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H7ClIN4, featuring a guanidine moiety attached to a phenyl group that is substituted with chlorine and iodine atoms. This unique structure contributes to its distinct physicochemical properties and biological activities.
Research indicates that this compound exhibits anti-cancer properties by inducing apoptosis in various cancer cell lines. Notably, it has shown effectiveness against cells resistant to conventional therapies. The proposed mechanisms include:
- Inhibition of Key Signaling Pathways : It inhibits critical pathways such as the extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway, which are essential for cell proliferation and survival.
- Allosteric Modulation : The positively charged guanidinium group may interact with negatively charged phosphate groups in ATP-binding sites, suggesting a potential for modulating kinase activity .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical settings:
- Colorectal Cancer Study : A study demonstrated that this compound exhibited strong cytotoxicity against colorectal cancer cells with both wild-type and mutated BRAF. The compound inhibited BRAF activity without affecting ATP binding directly .
- Resistance Mechanisms : Research has indicated that this compound can overcome resistance mechanisms seen in certain cancer cell lines, making it a promising candidate for further development as an anti-cancer agent.
Comparative Analysis with Similar Compounds
The unique halogen substitutions in this compound set it apart from other guanidine derivatives. Below is a comparison with similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(3-Bromo-4-fluorophenyl)guanidine | Bromine and fluorine substitutions | Different interaction profiles in cancer cells |
1-(3-Chloro-4-fluorophenyl)guanidine | Chlorine and fluorine substitutions | Potentially lower cytotoxicity compared to iodine derivative |
1-(4-Iodophenyl)guanidine | Iodine substitution only | Lacks chlorine, affecting solubility and reactivity |
Properties
Molecular Formula |
C7H7ClIN3 |
---|---|
Molecular Weight |
295.51 g/mol |
IUPAC Name |
2-(3-chloro-4-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7ClIN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) |
InChI Key |
JUJWEJWVSFRABT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N)Cl)I |
Origin of Product |
United States |
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